5-((3-methyl-1H-pyrazol-1-yl)methyl)-1H-1,2,4-triazol-3-amine
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
- Schiff bases of 4-amino-1,2,4-triazole derivatives containing pyrazole were synthesized, exhibiting significant analgesic and antioxidant properties (Karrouchi et al., 2016).
- Novel 6-AminoTriazolo-Thiadiazoles integrated with Benzofuran and Pyrazole moieties were synthesized, showing promising antimicrobial activities (Idrees, Kola, & Siddiqui, 2019).
- Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives were synthesized and evaluated as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Biological Activity Studies
- Biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl) methyl)benzo[d]thiazoles indicated that derivatives with chlorine substituents are more toxic to bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
- N-R-2-(5-(5-methyl-1 H -pyrazole-3-yl)-4-phenyl-4 H -1,2,4-triazole-3-ylthio)acetamides were synthesized and their properties investigated under varying chemical process conditions (Hotsulia & Fedotov, 2019).
Antimicrobial and Antifungal Activities
- Pyrazole derivatives synthesized exhibited antitumor, antifungal, and antibacterial pharmacophore sites (Titi et al., 2020).
- Synthesized N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine from 4-Amino-4H-1,2,4-triazole showed promising anti-microbial and anti-fungal activity (Panchal & Patel, 2011).
- Synthesis of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines indicated potential influence on the activity of lanosterol-14α-demethylase, suggesting substances with fungistatic and fungicidal effects (Fedotov & Hotsulia, 2022).
Mechanism of Action
Target of Action
Similar compounds have been studied as chelating agents in metal complexes . These compounds have potential applications in the catalysis area but also in medicine or biomimetism studies .
Mode of Action
Similar compounds have been found to be able to oxidize the catechol substrate . The results demonstrated that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .
Biochemical Pathways
Similar compounds have been found to exhibit catecholase activity . This suggests that they might be involved in the oxidation of catechol to its corresponding quinone .
Result of Action
Similar compounds have been found to exhibit catecholase activity , suggesting that they might be involved in the oxidation of catechol to its corresponding quinone .
Action Environment
It’s worth noting that factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .
properties
IUPAC Name |
5-[(3-methylpyrazol-1-yl)methyl]-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N6/c1-5-2-3-13(12-5)4-6-9-7(8)11-10-6/h2-3H,4H2,1H3,(H3,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWHXOZKAXORNQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CC2=NC(=NN2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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